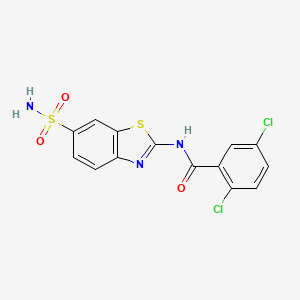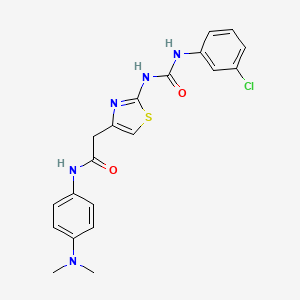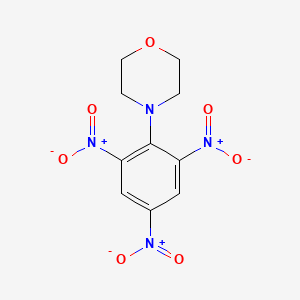
4-(2,4,6-Trinitrophenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4,6-Trinitrophenyl)morpholine is an organic compound with the molecular formula C10H10N4O7 and a molecular weight of 298.214 g/mol This compound features a morpholine ring substituted with a 2,4,6-trinitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trinitrophenyl)morpholine typically involves the reaction of morpholine with 2,4,6-trinitrochlorobenzene. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under controlled temperature conditions. The reaction proceeds via nucleophilic aromatic substitution, where the morpholine acts as a nucleophile, displacing the chlorine atom on the trinitrochlorobenzene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(2,4,6-Trinitrophenyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro groups on the phenyl ring.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides.
Major Products
Nucleophilic Aromatic Substitution: The major products are typically substituted morpholine derivatives, depending on the nucleophile used.
Reduction: The major products are the corresponding amino derivatives of the original compound.
科学的研究の応用
4-(2,4,6-Trinitrophenyl)morpholine has several applications in scientific research:
作用機序
The primary mechanism of action for 4-(2,4,6-Trinitrophenyl)morpholine involves nucleophilic aromatic substitution. The electron-deficient aromatic ring, due to the presence of nitro groups, is attacked by nucleophiles, leading to the displacement of substituents on the ring .
類似化合物との比較
Similar Compounds
- 4-(N-(2,4,5-Trichlorophenyl)carbamoyl)morpholine
- 2,6-Dimethyl-4-(N-(2,4,5-Trichlorophenyl)carbamoyl)morpholine
- 4-[4-Morpholinyl(phenyl)methyl]morpholine
- 4-((4-(4-Morpholinyl)-4-oxo-2-butenoyl)morpholine)
Uniqueness
4-(2,4,6-Trinitrophenyl)morpholine is unique due to the presence of three nitro groups on the phenyl ring, which significantly enhances its electron-withdrawing capability. This makes it highly reactive in nucleophilic aromatic substitution reactions compared to other morpholine derivatives .
特性
IUPAC Name |
4-(2,4,6-trinitrophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O7/c15-12(16)7-5-8(13(17)18)10(9(6-7)14(19)20)11-1-3-21-4-2-11/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZXPDQTMDRNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77379-03-4 |
Source


|
| Record name | 4-(2,4,6-TRINITROPHENYL)MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
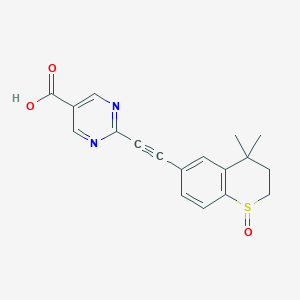
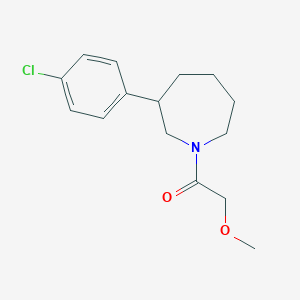
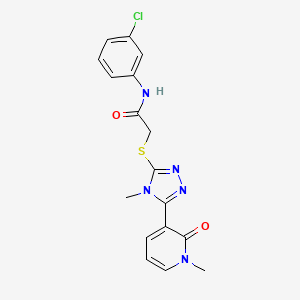
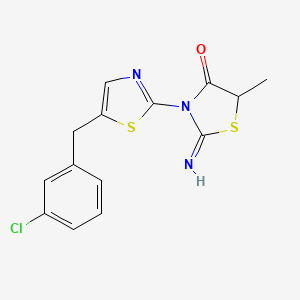
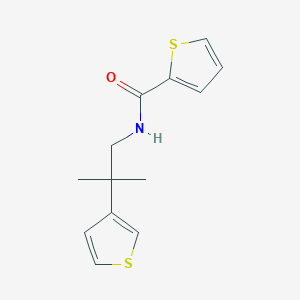
![2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2628710.png)
![5-[1-(4-aminophenyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2628712.png)
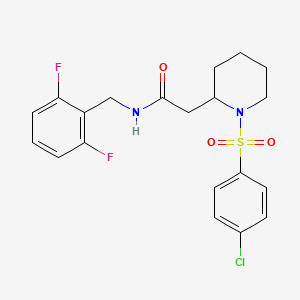
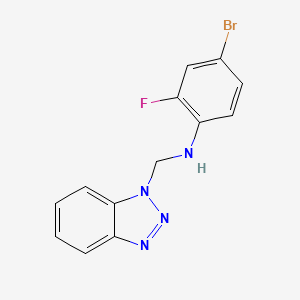
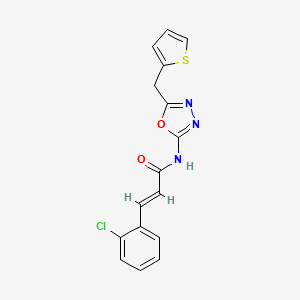
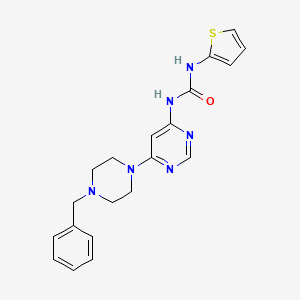
![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2628717.png)
